2-Ethoxy-3-methylbutanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-ethoxy-3-methylbutanal |
InChI |
InChI=1S/C7H14O2/c1-4-9-7(5-8)6(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
WBEHZSKMYNDAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=O)C(C)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Ethoxy 3 Methylbutanal
Retrosynthetic Analysis Approaches
Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available starting materials. For 2-Ethoxy-3-methylbutanal, two primary disconnection strategies emerge, targeting the key structural features: the ether linkage and the C2-C3 carbon-carbon bond.
Strategy A: C-O Disconnection (Williamson Ether Synthesis Logic)
This approach severs the ether bond at C2. The primary disconnection is between the oxygen and the ethyl group, suggesting an ethylating agent and a hydroxyl group. A secondary disconnection of the aldehyde functionality via oxidation leads to the key precursor, 2-hydroxy-3-methylbutanal. This precursor itself can be traced back to isobutyraldehyde (B47883) (2-methylpropanal) through a formylation reaction. This pathway is conceptually simple but may present challenges in chemoselectivity, requiring protection of the aldehyde during the etherification step.
Strategy B: C2-C3 Disconnection (Aldol Condensation Logic)
A more powerful disconnection breaks the bond between the C2 and C3 carbons. This is a classic aldol-type disconnection, which identifies two simpler carbonyl-containing fragments: an electrophilic isobutyraldehyde and a nucleophilic enolate equivalent of ethoxyacetaldehyde (B8798478). This approach is highly convergent and offers numerous opportunities for introducing stereocontrol directly into the carbon backbone, making it a more common and versatile strategy in asymmetric synthesis.
Enantioselective Synthesis
The presence of two stereocenters at C2 and C3 in this compound necessitates enantioselective methods to produce a single, optically pure stereoisomer.
Chiral Auxiliary Approaches
Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the key transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product.
A prominent strategy for synthesizing this compound would involve an Evans-type asymmetric aldol (B89426) reaction. In this hypothetical route, an ethoxyacetyl group is attached to an Evans oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone). Treatment of this N-acetyloxazolidinone with a Lewis acid like titanium tetrachloride (TiCl₄) and a hindered base generates a stereodefined Z-enolate. This enolate then reacts with isobutyraldehyde. The steric bulk of the auxiliary directs the aldehyde to attack from a specific face of the enolate, controlling the absolute stereochemistry of the two newly formed stereocenters. The final step involves the reductive cleavage of the auxiliary, typically with a reagent like lithium borohydride (B1222165) (LiBH₄), to yield the corresponding chiral alcohol, which can then be oxidized to the target aldehyde, this compound. The use of different auxiliaries and reaction conditions can provide access to different diastereomers. tcichemicals.comdokumen.pub
Asymmetric Catalysis (Organocatalysis, Metal-Catalysis, Biocatalysis)
Asymmetric catalysis uses a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product, offering a more atom-economical approach than chiral auxiliaries.
Organocatalysis Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. The proline-catalyzed intermolecular aldol reaction is a cornerstone of this field and is well-suited for the synthesis of this compound. caltech.edu In this approach, L-proline can catalyze the reaction between ethoxyacetaldehyde and isobutyraldehyde. The proline forms a nucleophilic enamine with ethoxyacetaldehyde, which then attacks isobutyraldehyde in a stereocontrolled manner. The transition state is organized by hydrogen bonding, leading to high levels of enantioselectivity. caltech.edu This method is attractive due to the low cost, low toxicity, and ready availability of the catalyst.
| Catalyst | Aldehyde 1 | Aldehyde 2 | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| L-Proline (20 mol%) | Ethoxyacetaldehyde | Isobutyraldehyde | DMSO | ~75 | >95:5 | >98 |
| (S)-Imidazolidinone (10 mol%) | Ethoxyacetaldehyde | Isobutyraldehyde | Dioxane | ~80 | >95:5 | >96 |
Table 1: Hypothetical data for organocatalytic aldol reactions towards this compound, based on findings for similar substrates. caltech.edursc.org
Metal-Catalysis Transition-metal catalysis offers a vast toolkit for asymmetric synthesis. beilstein-journals.org Chiral Lewis acids, formed from a metal salt (e.g., Ti(Oi-Pr)₄, Sn(OTf)₂) and a chiral ligand (e.g., BINOL derivatives), can catalyze the aldol reaction between a silyl (B83357) enol ether of ethoxyacetaldehyde and isobutyraldehyde. acs.org The chiral ligand environment coordinates to the metal center, creating a chiral pocket that dictates the facial selectivity of the reaction. Alternatively, asymmetric hydrogenation of an α,β-unsaturated precursor, such as (E)-2-ethoxy-3-methylbut-2-enal, using a chiral rhodium or ruthenium catalyst (e.g., Rh-(S)-BINAP), could stereoselectively reduce the double bond to set the C3 stereocenter. snnu.edu.cn
Biocatalysis Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions. nih.gov A potential biocatalytic route could involve the reduction of a ketone precursor, 2-ethoxy-3-methyl-3-oxobutanal, using a ketoreductase (KRED). These enzymes, often requiring a cofactor like NADPH, can reduce ketones to secondary alcohols with exceptionally high enantiomeric and diastereomeric purity. unimi.it By screening a library of KREDs, an enzyme could be identified that produces the desired (2R,3S) or (2S,3R) alcohol with high selectivity. The cofactor can be regenerated in situ using a sacrificial substrate like isopropanol (B130326) or glucose, making the process scalable. nih.gov
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the best of both worlds: robust chemical transformations and highly selective enzymatic reactions. unimi.it A practical route to this compound could begin with a chemical synthesis to construct an achiral precursor, followed by a key enzymatic step to introduce chirality.
For instance, a Claisen condensation between ethyl ethoxyacetate and ethyl isobutyrate could produce the β-keto ester, ethyl 2-ethoxy-3-methyl-3-oxobutanoate. This intermediate can then be subjected to a tandem of biocatalytic reactions. First, a KRED could reduce the ketone to afford a hydroxy ester with high diastereoselectivity. Second, a lipase (B570770) could selectively hydrolyze the ester to the corresponding carboxylic acid, which could then be reduced to the target aldehyde. This multi-enzyme, one-pot approach exemplifies the efficiency of modern chemoenzymatic strategies. unimi.it
Diastereoselective Synthesis
When both stereocenters are formed in a single reaction, such as an aldol condensation, controlling the relative stereochemistry (diastereoselectivity) is paramount. The reaction can produce either the syn or anti diastereomer. The outcome is often dictated by the geometry of the enolate and the nature of the cation in the transition state, as described by the Zimmerman-Traxler model.
For the aldol reaction between an enolate of ethoxyacetaldehyde and isobutyraldehyde, a Z-enolate typically leads to the syn product via a chair-like transition state, while an E-enolate favors the anti product.
Substrate Control: Using a chiral auxiliary, like an Evans oxazolidinone, typically forces the formation of a Z-enolate, leading to high syn selectivity. thieme-connect.com
Reagent Control: The choice of Lewis acid can influence the transition state. Chelating Lewis acids (e.g., MgBr₂, ZnCl₂) tend to favor syn products, whereas non-chelating Lewis acids (e.g., B(OAc)₂) can favor anti products.
Convergent and Linear Synthetic Pathway Design
Convergent Synthesis A convergent synthesis involves preparing key fragments of the molecule independently and then combining them at a late stage. scholarsresearchlibrary.com This approach is generally more efficient for complex molecules. scholarsresearchlibrary.com Example: Fragment A Synthesis: Ethylene (B1197577) glycol → Ethoxyacetaldehyde Fragment B Synthesis: Propene → Isobutyraldehyde Coupling: Fragment A + Fragment B → this compound (via asymmetric aldol reaction)
Methodologies for the Introduction of the Ethoxy Group
The formation of the ether bond is a critical step in the synthesis of this compound. Several methods can be employed for the introduction of the ethoxy group onto a suitable precursor.
The Williamson ether synthesis is a classic and widely used method for preparing ethers. This reaction involves the reaction of an alkoxide ion with a primary alkyl halide. In the context of synthesizing a precursor to this compound, such as 2-ethoxy-3-methylbutan-1-ol, this could involve the reaction of the sodium salt of 3-methylbutane-1,2-diol (B1200908) with ethyl iodide.
Catalytic ethoxylation offers an alternative route, particularly in industrial settings. google.comgoogle.com This process typically involves the reaction of an alcohol with ethylene oxide in the presence of a catalyst. google.com Both basic catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), and acidic catalysts can be used. researchgate.netacs.org The choice of catalyst can influence the reaction rate and the distribution of ethoxylated products. researchgate.netacs.org For instance, basic catalysts often lead to a broader distribution of ethoxylates. acs.org
Aldehyde Functional Group Formation Strategies
The aldehyde group in this compound can be introduced through several reliable oxidative methods. The choice of method often depends on the nature of the starting material and the desired selectivity.
Oxidation of Corresponding Alcohols
A common and direct route to this compound is the oxidation of the corresponding primary alcohol, 2-ethoxy-3-methylbutan-1-ol. Several reagents are available for this transformation, with varying degrees of mildness and selectivity.
Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that is particularly effective for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids. numberanalytics.commasterorganicchemistry.comwikipedia.orglibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane. wikipedia.orgorganic-synthesis.com
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine. organic-chemistry.orgtcichemicals.comalfa-chemistry.comwikipedia.org The Swern oxidation is known for its mild reaction conditions and high tolerance for a wide range of functional groups. organic-chemistry.orgwikipedia.org The reaction is typically performed at low temperatures (e.g., -78 °C) to ensure the stability of the intermediates. nrochemistry.com
Table 1: Comparison of Oxidation Methods for Primary Alcohols
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild, selective for aldehydes numberanalytics.commasterorganicchemistry.com | Chromium-based reagent (toxic), can be difficult to remove byproducts organic-synthesis.com |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to room temperature | Mild conditions, high yields, good for sensitive substrates organic-chemistry.orgalfa-chemistry.com | Formation of foul-smelling dimethyl sulfide (B99878), requires low temperatures organic-chemistry.orgwikipedia.org |
Reductive and Oxidative Cleavage Reactions
Aldehydes can also be generated through the cleavage of carbon-carbon double bonds in appropriately substituted alkenes. quimicaorganica.orglibretexts.org
Ozonolysis: This powerful reaction involves treating an alkene with ozone (O₃) followed by a workup procedure. libretexts.orgbyjus.commasterorganicchemistry.com A reductive workup, using reagents such as dimethyl sulfide (DMS) or zinc dust, will yield aldehydes and/or ketones. masterorganicchemistry.comjove.com For the synthesis of this compound, a suitable alkene precursor would be required that, upon cleavage, yields the desired aldehyde. Ozonolysis is an oxidative cleavage method where a carbon-carbon double bond is completely broken to form two carbon-oxygen double bonds. jove.com The reaction proceeds through the formation of an unstable molozonide intermediate. jove.com
Oxidative Cleavage of Diols: Vicinal diols can be cleaved to form aldehydes or ketones using reagents like sodium periodate (B1199274) (NaIO₄). masterorganicchemistry.com This method provides a two-step route from an alkene, which can first be dihydroxylated and then cleaved.
Formylation Reactions
Formylation reactions introduce a formyl group (-CHO) directly onto a substrate. wikipedia.org While often applied to aromatic compounds, some formylation methods can be adapted for aliphatic systems or used to create precursors.
Vilsmeier-Haack Reaction: This reaction typically involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgtandfonline.comchemistrysteps.comjk-sci.comslideshare.net While direct formylation of an aliphatic precursor to this compound via this method is unlikely, it is a key method for creating aldehyde functionalities in organic synthesis. chemistrysteps.com
Gattermann-Koch Reaction: This reaction is a classic method for the formylation of aromatic hydrocarbons using carbon monoxide and hydrogen chloride in the presence of a catalyst like aluminum chloride. testbook.comslideshare.netpurechemistry.orgnumberanalytics.compw.livescribd.com Similar to the Vilsmeier-Haack reaction, its direct application to the synthesis of this compound is limited, but it represents a fundamental strategy for aldehyde synthesis. testbook.compw.live
Synthesis from Related Aldehyde Precursors (e.g., 3-Methylbutanal (B7770604) Derivatives)
An alternative synthetic approach involves starting with a readily available aldehyde, such as 3-methylbutanal, and introducing the ethoxy group at the α-position. This strategy relies on the functionalization of the carbon adjacent to the carbonyl group.
This transformation could potentially be achieved through an α-halogenation of 3-methylbutanal, followed by nucleophilic substitution with sodium ethoxide. The initial halogenation would likely require careful control to avoid side reactions. Subsequent reaction with a source of the ethoxy group would then yield the target molecule.
Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 3 Methylbutanal
Nucleophilic Addition Reactions to the Carbonyl Center
Nucleophilic addition is a fundamental reaction for aldehydes and ketones. libretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final alcohol product. nih.gov For 2-ethoxy-3-methylbutanal, the stereochemical course of these additions is of particular interest due to the chiral center at the α-position.
Organometallic Reagent Additions (e.g., Grignard, Organolithium Reagents)
The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, to aldehydes is a powerful method for forming new carbon-carbon bonds and producing secondary alcohols. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic addition of the carbanionic component of the organometallic reagent to the carbonyl carbon. youtube.comchemistrysteps.com
The stereoselectivity of these additions to α-alkoxy aldehydes like this compound is governed by a competition between chelation and non-chelation control models. scilit.com
Chelation Control: In the presence of a Lewis acidic metal ion (like Mg²⁺ from a Grignard reagent), a five-membered chelate can form between the carbonyl oxygen and the α-alkoxy oxygen. libretexts.orgic.ac.uk This locks the conformation of the aldehyde, and the nucleophile preferentially attacks from the less sterically hindered face, leading to the syn diastereomer. researchgate.net
Non-Chelation Control (Felkin-Anh Model): In the absence of strong chelation, the reaction follows the Felkin-Anh model. The largest substituent at the α-carbon (in this case, likely the isopropyl group) orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. bham.ac.uk The α-alkoxy group, being electronegative, is often treated as the "large" group in this model. ic.ac.uk This generally leads to the formation of the anti diastereomer.
The choice of organometallic reagent and reaction conditions can influence which pathway dominates, thus allowing for diastereoselective synthesis. For instance, Grignard reagents are more likely to promote chelation control compared to organolithium reagents. scilit.com
Table 1: Predicted Diastereoselectivity in Organometallic Additions to this compound
| Reagent | Controlling Model | Predicted Major Diastereomer |
|---|---|---|
| Methylmagnesium Bromide | Chelation Control | syn-3-ethoxy-2,4-dimethylpentan-2-ol |
Enolate Additions and Aldol (B89426) Condensations
The aldol reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound. While specific studies on this compound are not prevalent, the general mechanism would involve the deprotonation of a ketone or another aldehyde to form a nucleophilic enolate, which then attacks the carbonyl carbon of this compound. Similar to organometallic additions, the stereochemical outcome can be influenced by the formation of chelated transition states, particularly when metal enolates (e.g., lithium, boron, or zinc enolates) are used. researchgate.net
Reductions (Stereoselective and Non-Stereoselective)
The reduction of the aldehyde functionality in this compound yields a primary alcohol, 2-ethoxy-3-methylbutan-1-ol. This transformation can be achieved using various reducing agents.
Non-Stereoselective Reductions: Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of aldehydes and ketones. libretexts.orgchemguide.co.uk These reagents act as a source of hydride ions (H⁻), which attack the carbonyl carbon. lumenlearning.comucalgary.ca The reaction typically proceeds rapidly and in high yield.
Stereoselective Reductions: The reduction of α-alkoxy aldehydes can be highly diastereoselective. The stereochemical outcome is again dependent on chelation versus non-chelation control. ic.ac.uk
Reagents that can chelate with the carbonyl and α-alkoxy groups (e.g., those containing Zn²⁺, Mg²⁺) will favor the formation of the syn diol product via a chelation-controlled pathway.
Bulky, non-chelating reducing agents (e.g., K-Selectride) will favor the anti diol product, consistent with the Felkin-Anh model. ic.ac.uk
Table 2: Stereoselectivity in the Reduction of α-Alkoxy Carbonyls
| Reducing Agent | Control Model | Expected Major Product from this compound |
|---|---|---|
| Zinc Borohydride (Zn(BH₄)₂) | Chelation | syn-2-ethoxy-3-methylbutan-1-ol |
Imine and Enamine Formation
Aldehydes react with primary and secondary amines under mildly acidic conditions to form imines and enamines, respectively. libretexts.orglibretexts.org
Imine Formation: The reaction of this compound with a primary amine (R-NH₂) proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine (a compound containing a C=N double bond). masterorganicchemistry.comyoutube.com The reaction is reversible and is often driven to completion by removing the water formed. youtube.com
Enamine Formation: Secondary amines (R₂NH) react with aldehydes that have α-hydrogens to form enamines. masterorganicchemistry.comyoutube.com The mechanism is similar to imine formation up to the iminium ion intermediate. libretexts.org Since the secondary amine lacks a second proton on the nitrogen to be eliminated, a proton is removed from an adjacent carbon to form a C=C double bond, resulting in an enamine. masterorganicchemistry.com
Electrophilic Reactivity and Derivatization
While the primary reactivity of this compound is centered on the electrophilic carbonyl carbon, the molecule can undergo reactions where other parts of the structure are involved. Aromatic aldehydes and ketones can undergo electrophilic substitution on the aromatic ring, where the carbonyl group acts as a deactivating, meta-directing group. organicmystery.com However, as an aliphatic aldehyde, this compound lacks an aromatic ring for such reactions. Derivatization can occur through reactions at the carbonyl group, as discussed above, or potentially at the α-carbon via enolate formation, although the aldehyde protons are generally more acidic.
Oxidation Pathways
Aldehydes are readily oxidized to carboxylic acids. libretexts.org A variety of oxidizing agents can accomplish this transformation. For α-alkoxy aldehydes, mild and selective methods are often preferred to avoid cleavage of the ether linkage.
The Pinnick oxidation is a particularly effective method for the oxidation of aldehydes to carboxylic acids in the presence of sensitive functional groups. wikipedia.org The reaction utilizes sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions, often with a chlorine scavenger like 2-methyl-2-butene (B146552) to prevent side reactions. nrochemistry.comsynarchive.com This method is known for its high yields and tolerance of various functional groups, making it suitable for the oxidation of this compound to 2-ethoxy-3-methylbutanoic acid. psiberg.com The proposed mechanism involves the formation of chlorous acid (HClO₂) as the active oxidant, which adds to the aldehyde, followed by a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl). nrochemistry.comsoton.ac.uk
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Ethoxy-3-methylbutanoic acid |
| 2-Ethoxy-3-methylbutan-1-ol |
| anti-2-ethoxy-3-methylbutan-1-ol |
| anti-3-ethoxy-2,4-dimethylpentan-2-ol |
| Boron |
| Chlorous acid |
| Hypochlorous acid |
| K-Selectride |
| Lithium |
| Lithium aluminum hydride |
| Methylmagnesium bromide |
| Methyllithium |
| Sodium borohydride |
| Sodium chlorite |
| syn-2-ethoxy-3-methylbutan-1-ol |
| syn-3-ethoxy-2,4-dimethylpentan-2-ol |
| Zinc |
Reactions Involving the Alpha-Carbon Chiral Center
The stereogenic center at the alpha-carbon, bearing both the ethoxy and aldehyde functionalities, is a key locus of reactivity. Its behavior is dictated by the acidity of the alpha-proton and the influence of the adjacent carbonyl and ether groups.
Enolization and Racemization Pathways
Like other aldehydes possessing an α-hydrogen, this compound is expected to undergo enolization in the presence of either acid or base catalysts. This process involves the formation of a planar enol or enolate intermediate.
Base-Catalyzed Enolization: A base would abstract the acidic α-hydrogen, leading to the formation of an enolate anion. The negative charge is delocalized between the α-carbon and the carbonyl oxygen.
Acid-Catalyzed Enolization: In an acidic medium, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen and facilitating its removal by a weak base (like the solvent) to form a neutral enol intermediate.
The formation of this planar intermediate has significant stereochemical consequences. If a single enantiomer of this compound were subjected to conditions that promote enolization, the subsequent reprotonation of the enol or enolate could occur from either face of the planar double bond with equal probability. This would lead to the formation of a racemic mixture, a 50:50 mixture of the (R) and (S) enantiomers, effectively resulting in the loss of optical activity. The rate of this racemization would be directly linked to the rate of enolization.
| Catalyst | Intermediate | Stereochemical Outcome |
| Acid (H+) | Enol (planar) | Racemization |
| Base (B-) | Enolate (planar) | Racemization |
Alpha-Functionalization Reactions (e.g., Halogenation, Amination)
The enol or enolate intermediates are nucleophilic at the α-carbon, making this position susceptible to attack by various electrophiles.
Halogenation: In the presence of an acid catalyst and a halogen (Cl₂, Br₂, or I₂), this compound would likely undergo α-halogenation. The reaction proceeds through the enol intermediate, which attacks the halogen molecule. The rate of this reaction is typically independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. pressbooks.pubwikipedia.orglibretexts.orglibretexts.org
Amination: The introduction of a nitrogen-containing group at the α-position is also a plausible transformation. This could be achieved through various modern synthetic methods, such as organocatalytic α-amination or reactions involving electrophilic amine sources. These reactions often proceed via enamine or enolate intermediates, leading to the formation of α-amino aldehyde derivatives. nih.govprinceton.edunih.govorganic-chemistry.orgrsc.org The specific reagents and conditions would determine the nature of the nitrogen-containing group introduced.
Transformations of the Ether Moiety
The ethoxy group in this compound introduces another reactive site into the molecule.
Cleavage Reactions
The ether linkage is generally stable but can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.orgmdma.ch The reaction mechanism would likely proceed via an SN1 or SN2 pathway, depending on the structure of the ether. For this compound, protonation of the ether oxygen would be the initial step, forming a good leaving group (ethanol). Subsequently, a halide ion would attack the carbon atom of the former ether linkage. Given the secondary nature of this carbon, the reaction could proceed through a mixed SN1/SN2 mechanism.
| Reagent | Probable Mechanism | Products |
| HBr (conc.) | SN1 / SN2 | 2-Bromo-3-methylbutanal and Ethanol |
| HI (conc.) | SN1 / SN2 | 2-Iodo-3-methylbutanal and Ethanol |
Rearrangement Pathways
While specific rearrangement pathways for the ether moiety in this compound are not documented, analogous structures like α-hydroxy ketones and aldehydes are known to undergo rearrangements such as the α-ketol rearrangement. wikipedia.org It is conceivable that under certain conditions, perhaps involving Lewis acids or thermal stress, intramolecular rearrangements involving the ethoxy group could occur, although these are likely to be less common than the reactions at the α-carbon or ether cleavage. The Baeyer-Villiger oxidation, which involves the rearrangement of a group adjacent to a carbonyl, could potentially lead to the formation of an ester, though this typically occurs with peroxy acids. libretexts.org
Studies on Reaction Kinetics and Mechanisms
The rate of acid-catalyzed α-halogenation, for instance, is expected to follow a rate law that is first order in the aldehyde and first order in the acid catalyst, but zero order in the halogen. This is because the rate-determining step is the formation of the enol.
Rate = k[this compound][H⁺]
Similarly, the rate of racemization via enolization would also be dependent on the concentration of the aldehyde and the catalyst (acid or base).
Kinetic studies on the formation of related aldehydes, such as 2-methylbutanal and 3-methylbutanal (B7770604), have been conducted in the context of food chemistry, with activation energies determined for their formation. researchgate.net While the context is different, these studies highlight the methodologies that could be employed to quantify the reaction kinetics of this compound. Detailed mechanistic investigations would likely involve techniques such as isotopic labeling to trace the path of atoms, computational modeling to map reaction energy profiles, and careful analysis of reaction intermediates and byproducts.
Radical-Mediated Transformations
Radical-mediated reactions are a cornerstone of synthetic organic chemistry, often enabling unique bond formations. For a molecule like this compound, two primary sites are susceptible to radical generation: the aldehydic hydrogen and the α-hydrogens of the ether moiety.
General Principles of Radical Formation in Aldehydes and Ethers:
Acyl Radical Formation: Aldehydes can undergo abstraction of the aldehydic hydrogen by a radical initiator to form an acyl radical. These acyl radicals are versatile intermediates that can participate in various reactions, including additions to unsaturated bonds and decarbonylation.
α-Oxyalkyl Radical Formation: Ethers are known to undergo hydrogen atom transfer (HAT) at the carbon atom adjacent to the ether oxygen, forming a stabilized α-oxyalkyl radical. This process is often facilitated by photoredox catalysis or other radical initiation methods.
Application to this compound:
In the case of this compound, it is plausible that under radical conditions, competition between the formation of an acyl radical and an α-oxyalkyl radical could occur. The relative rates of these two pathways would depend on the specific reagents and reaction conditions employed. However, no specific studies or comparative data on the radical-mediated transformations of this compound have been found in the reviewed literature. Consequently, there are no available research findings or data tables detailing the outcomes of such reactions for this particular compound.
Catalytic Reaction Mechanisms and Intermediates
Catalytic reactions are fundamental to modern chemical synthesis, offering efficient and selective transformations. The aldehyde and ether functionalities of this compound present opportunities for various catalytic processes.
Plausible Catalytic Transformations:
Catalytic Hydrogenation: The aldehyde group is readily reduced to a primary alcohol via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The mechanism typically involves the activation of hydrogen on the metal surface and its subsequent addition across the carbonyl double bond.
Catalytic Oxidation: Aldehydes can be selectively oxidized to carboxylic acids using a variety of catalytic systems. These can range from transition metal-based catalysts to organocatalysts. The mechanisms often involve the formation of a hydrated aldehyde intermediate, which is then dehydrogenated.
Catalytic C-H Functionalization: The C-H bonds alpha to the ether oxygen are potential sites for catalytic functionalization, a modern area of synthetic chemistry. Such reactions could involve transition metal-catalyzed insertion or directed C-H activation.
Despite these well-established general transformations for aldehydes and ethers, specific research detailing the catalytic reaction mechanisms, the nature of intermediates, or kinetic data for this compound is not present in the available scientific literature. Therefore, no detailed research findings or data tables can be presented for the catalytic reactions of this specific compound.
Stereochemical Aspects and Chiral Recognition
Conformational Analysis and Molecular Dynamics
The relative energies of different conformers are primarily dictated by steric and electronic effects. For 2-Ethoxy-3-methylbutanal, rotation around the C2-C3 bond is of particular interest. Newman projections are a useful tool for visualizing the different staggered and eclipsed conformations. In the staggered conformations, which are generally lower in energy, the substituents on the C2 and C3 carbons are positioned to minimize steric hindrance. Conversely, eclipsed conformations, where these substituents are aligned, are higher in energy due to increased steric strain.
Table 1: Predicted Relative Stabilities of Staggered Conformers of (2R,3R)-2-Ethoxy-3-methylbutanal (Hypothetical)
| Conformer | Dihedral Angle (H-C2-C3-H) | Key Steric Interaction | Predicted Relative Energy (kcal/mol) |
| Anti | 180° | Minimal | 0 (most stable) |
| Gauche 1 | 60° | Ethoxy/Methyl | ~0.9 |
| Gauche 2 | 300° | Hydrogen/Isopropyl | ~1.2 |
Note: This table is hypothetical and intended for illustrative purposes, as specific experimental or computational data for this compound is not available.
Diastereomeric and Enantiomeric Purity Assessment Methods in Research
Given that this compound has two chiral centers, it can exist as two pairs of enantiomers, which are diastereomers of each other. The precise determination of the diastereomeric and enantiomeric purity of a sample is critical in many applications, particularly in the synthesis of pharmaceuticals and fine chemicals.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. While enantiomers are indistinguishable in a standard NMR spectrum, diastereomers typically exhibit distinct chemical shifts and coupling constants. Therefore, the diastereomeric ratio of a mixture of (2R,3S)- and (2R,3R)-2-Ethoxy-3-methylbutanal, for instance, could be directly determined by integrating the signals corresponding to each diastereomer in the 1H or 13C NMR spectrum.
To determine enantiomeric purity, a chiral derivatizing agent (CDA) can be employed. A CDA reacts with the enantiomers of this compound to form new compounds that are diastereomers. These diastereomeric derivatives can then be distinguished and quantified by NMR spectroscopy or chromatography. For aldehydes, common CDAs include chiral amines or hydrazines that form diastereomeric imines or hydrazones.
Table 2: Common Chiral Derivatizing Agents for Aldehydes
| Chiral Derivatizing Agent | Functional Group Targeted | Resulting Diastereomers | Analytical Technique |
| (R)-(-)-1-(1-Naphthyl)ethylamine | Aldehyde | Imines | NMR, HPLC, GC |
| (S)-(-)-α-Methylbenzylamine | Aldehyde | Imines | NMR, HPLC, GC |
| Mosher's acid chloride (after reduction of aldehyde to alcohol) | Alcohol | Esters | NMR |
Chiral Separation Techniques (e.g., Chiral Chromatography, Derivatization followed by Separation)
The separation of the stereoisomers of this compound is essential for obtaining enantiomerically and diastereomerically pure compounds. Chiral chromatography is the most widely used technique for this purpose.
Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is a suitable method. This technique utilizes a capillary column with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, separation. Common CSPs for chiral GC include cyclodextrin (B1172386) derivatives.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for separating enantiomers. Similar to chiral GC, it employs a column packed with a CSP. The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs are widely used for a broad range of chiral compounds.
Derivatization Followed by Separation: An alternative approach involves the derivatization of the enantiomers of this compound with a chiral reagent to form a mixture of diastereomers. As diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques such as conventional GC or HPLC. After separation, the original enantiomers can be regenerated by cleaving the derivatizing agent, if necessary.
Substrate-Controlled and Reagent-Controlled Stereoselectivity in Transformations
In chemical reactions involving this compound, the stereochemical outcome can be influenced by either the existing chirality in the substrate (substrate-controlled) or the chirality of a reagent or catalyst (reagent-controlled).
Substrate-Controlled Stereoselectivity: The two stereocenters in this compound can direct the stereochemistry of a new stereocenter formed during a reaction. For example, in the addition of a nucleophile to the carbonyl group, the existing stereocenters can favor the approach of the nucleophile from one face of the molecule over the other. This is often explained by steric hindrance, where the nucleophile preferentially attacks from the less hindered face. The Felkin-Anh model is a widely used concept to predict the stereochemical outcome of such reactions in acyclic chiral aldehydes and ketones.
Reagent-Controlled Stereoselectivity: In this approach, a chiral reagent or catalyst is used to control the stereochemical outcome of a reaction, often overriding the influence of the substrate's chirality. For the synthesis of a specific stereoisomer of this compound, a chiral reducing agent could be used to reduce a precursor with high enantioselectivity. Similarly, in reactions where this compound is a reactant, a chiral catalyst can be employed to favor the formation of one stereoisomeric product over others. The degree of stereocontrol in such reactions is a testament to the sophistication of modern asymmetric synthesis. acs.orgresearchgate.net
Table 3: Examples of Stereoselective Transformations
| Transformation Type | Control Element | Expected Outcome for this compound |
| Nucleophilic addition to the carbonyl | Substrate-controlled | Formation of a new stereocenter with a preferred configuration based on Felkin-Anh principles. |
| Asymmetric reduction of a precursor | Reagent-controlled (chiral reducing agent) | Formation of a specific enantiomer of the corresponding alcohol. |
| Aldol (B89426) reaction with an enolate | Both substrate and reagent control can be significant | The stereochemistry of the product will depend on the interplay between the chirality of the aldehyde and the enolate/catalyst. |
Advanced Spectroscopic and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like 2-Ethoxy-3-methylbutanal. pearson.com By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides unambiguous evidence of the compound's connectivity and stereochemistry. tum.denih.gov
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. For this compound, specific signals corresponding to the aldehydic proton, the proton at the chiral center (C2), the ethoxy group's methylene (B1212753) and methyl protons, and the isopropyl group's methine and methyl protons would be expected. The multiplicity (splitting pattern) of these signals is critical for confirming assignments. For instance, the aldehydic proton would appear as a doublet due to coupling with the single proton on C2.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. docbrown.info Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The chemical shifts are highly indicative of the functional group; the carbonyl carbon of the aldehyde is particularly deshielded and appears far downfield. hmdb.caresearchgate.net
Advanced 2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between coupled protons and between protons and their directly attached carbons, respectively. For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY) are paramount. tum.de NOESY detects through-space interactions between protons, which can help determine the relative configuration of substituents around the chiral center.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents the anticipated chemical shifts (δ) in parts per million (ppm) for this compound, based on known values for structurally similar compounds like 3-methylbutanal (B7770604) and various ethers. researchgate.netfoodb.ca
| Atom/Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes on Expected Splitting (¹H NMR) |
| Aldehyde (-CHO) | 9.5 - 9.8 | 200 - 205 | Doublet (d) |
| H at C2 (-CH(O)-) | 3.8 - 4.1 | 80 - 85 | Doublet of doublets (dd) |
| H at C3 (-CH(CH₃)₂) | 1.9 - 2.2 | 30 - 35 | Multiplet (m) |
| Isopropyl Methyls (-CH(CH₃)₂) | 0.9 - 1.1 | 15 - 20 | Two doublets (d) |
| Methylene (-OCH₂CH₃) | 3.4 - 3.7 | 65 - 70 | Quartet (q) |
| Methyl (-OCH₂CH₃) | 1.1 - 1.3 | 14 - 16 | Triplet (t) |
Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
Mass Spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of a molecule's structure through its fragmentation pattern. sigmaaldrich.com When coupled with Gas Chromatography (GC-MS), it provides confident identification of the compound. gcms.cz
For this compound (molar mass: 130.19 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z = 130. The fragmentation of this molecular ion under electron ionization (EI) is predictable based on the stability of the resulting carbocations and radical species. bldpharm.comdocbrown.info
Key fragmentation pathways would likely include:
Alpha-cleavage: Fission of the bond adjacent to the oxygen of the ether or the carbonyl group. Loss of the ethyl group (•CH₂CH₃, 29 u) or the ethoxy group (•OCH₂CH₃, 45 u) are common fragmentation patterns for ethers.
McLafferty Rearrangement: A characteristic fragmentation for aldehydes and ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.
Loss of an Isopropyl Group: Cleavage of the C2-C3 bond can lead to the loss of an isopropyl radical (•CH(CH₃)₂, 43 u), resulting in a significant peak at m/z = 87.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |
| 130 | [C₇H₁₄O₂]⁺ | - | Molecular Ion (M⁺) |
| 101 | [M - C₂H₅]⁺ | Ethyl radical | Alpha-cleavage at the ether oxygen |
| 87 | [M - C₃H₇]⁺ | Isopropyl radical | Cleavage of the C2-C3 bond |
| 85 | [M - OCH₂CH₃]⁺ | Ethoxy radical | Alpha-cleavage at the ether oxygen |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | C₄H₉O• or C₃H₅O• | Multiple pathways possible |
| 45 | [C₂H₅O]⁺ | C₅H₉O• | Ethoxy cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. chemsrc.com These methods are excellent for identifying the functional groups present in a compound, as different bonds vibrate at characteristic frequencies. docbrown.inforesearchgate.net IR and Raman are often complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. researchgate.net
For this compound, the key functional groups are the aldehyde and the ether.
Aldehyde Group: This group gives rise to two very characteristic IR absorptions: a strong C=O (carbonyl) stretching band around 1720-1740 cm⁻¹ and two C-H (aldehyde proton) stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Ether Group: The C-O-C linkage is characterized by a strong, distinct stretching vibration in the fingerprint region of the IR spectrum, typically between 1050-1150 cm⁻¹.
Alkyl Groups: The C-H stretching vibrations from the ethyl and isopropyl groups will be visible in the 2850-3000 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Notes |
| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong | A highly reliable and intense peak for carbonyl identification. open.ac.uk |
| Aldehyde (C-H) | Stretch | ~2820 and ~2720 | Medium to Weak | Known as a Fermi doublet, characteristic of the aldehyde C-H bond. |
| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1150 | Strong | A prominent band in the fingerprint region. |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Strong to Medium | Represents all sp³ C-H bonds in the molecule. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers ((R) and (S)). Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are the most definitive methods for assigning the absolute configuration of one enantiomer. nist.gov
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical methods. Current time information in Bangalore, IN.chemnet.com The standard procedure involves:
Experimental Measurement: An experimental ECD or VCD spectrum of a purified enantiomer is recorded.
Computational Modeling: Quantum mechanical calculations (often using Time-Dependent Density Functional Theory, or TDDFT) are performed to predict the theoretical ECD or VCD spectrum for a specific, known configuration (e.g., the (R)-enantiomer). spectrabase.com
Comparison: The experimental spectrum is compared to the computationally predicted spectrum. A match between the experimental spectrum and the calculated spectrum for the (R)-configuration confirms that the sample is indeed the (R)-enantiomer. Conversely, if the experimental spectrum is a mirror image of the calculated one, the sample is the (S)-enantiomer. researchgate.netnist.gov
This combination of experimental and theoretical chiroptical spectroscopy provides an unambiguous assignment of the absolute stereochemistry, a task not readily achievable by NMR or MS alone. spectrabase.com
Chromatographic Techniques for Purity and Isomeric Ratios (e.g., GC-MS, HPLC)
Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for determining the ratio of its stereoisomers.
Purity Analysis: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for analyzing volatile compounds like this compound. gcms.cz A pure sample will ideally show a single peak in the chromatogram. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives or when non-volatile impurities are present. dokumen.pub
Isomeric Ratio (Enantiomeric Excess) Analysis: Determining the ratio of the (R) and (S) enantiomers requires a chiral separation method. This is most commonly achieved using either chiral GC or chiral HPLC. gcms.czdokumen.pub
Chiral Gas Chromatography (GC): This technique employs a capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative. tum.degcms.czresearchgate.net The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and emerge as two separate peaks. The relative area of these two peaks directly corresponds to the ratio of the enantiomers in the mixture.
Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method uses a column packed with a CSP. It is a versatile technique applicable to a wide range of molecules. The enantiomers are separated based on their differential interactions with the chiral packing material.
These chromatographic techniques are the gold standard for quantifying the success of an asymmetric synthesis or a chiral resolution process.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of a molecule. northwestern.eduwikipedia.org These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels. northwestern.eduwikipedia.org For 2-Ethoxy-3-methylbutanal, methods like Density Functional Theory (DFT) and ab initio calculations can be employed to determine a range of electronic properties. wikipedia.orgarxiv.org
Key electronic properties that can be calculated for this compound include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, an MEP map would likely show regions of negative potential around the oxygen atoms of the ether and aldehyde groups, indicating their nucleophilic character, and regions of positive potential around the hydrogen atoms and the carbonyl carbon, highlighting their electrophilic nature.
Illustrative Calculated Electronic Properties for this compound:
| Property | Value (Illustrative) | Method |
|---|---|---|
| HOMO Energy | -9.5 eV | DFT/B3LYP/6-31G* |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G* |
| HOMO-LUMO Gap | 10.7 eV | DFT/B3LYP/6-31G* |
These calculated parameters provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions.
Molecular Modeling of Conformational Landscapes
Due to the presence of several single bonds, this compound can exist in numerous conformations. Molecular modeling techniques, such as molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape of the molecule. nih.govresearchgate.netmpg.de These methods allow for the identification of the most stable conformers and the energy barriers between them.
Molecular dynamics simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in a solvent or at a particular temperature. nih.govresearchgate.net These simulations track the atomic motions over time, revealing the flexibility of the molecule and the timescales of conformational changes.
Illustrative Relative Energies of this compound Conformers:
| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 180 (anti) | 0.0 |
| 2 | 60 (gauche) | 1.2 |
Transition State Analysis and Reaction Energy Profiles
Transition state theory is a cornerstone for understanding the kinetics of chemical reactions. wikipedia.orgfiveable.melibretexts.org Computational methods can be used to locate the transition state structures for reactions involving this compound and to calculate the activation energies. wikipedia.orgfiveable.me This information is vital for predicting reaction rates and understanding reaction mechanisms.
For instance, the oxidation of the aldehyde group to a carboxylic acid or the nucleophilic addition to the carbonyl carbon are important reactions of this compound. Quantum chemical calculations can be used to map out the entire reaction energy profile for such transformations. nih.gov This profile illustrates the energy changes as the reactants are converted to products, passing through the high-energy transition state.
By analyzing the geometry of the transition state, chemists can gain insights into the factors that influence the reaction rate. For example, the steric hindrance around the reaction center in the transition state can significantly affect the activation energy.
Illustrative Reaction Energy Profile Data for the Oxidation of this compound:
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | 25.0 |
Prediction of Spectroscopic Parameters for Structural Assignment
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can be invaluable for the structural elucidation and characterization of molecules. researchgate.netspringerprofessional.de For this compound, methods like DFT can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy. nih.govfiveable.meacademyart.edursc.orglibretexts.org
The prediction of ¹H and ¹³C NMR chemical shifts can aid in the assignment of complex spectra, especially for a molecule with several similar chemical environments. nih.govnih.govnmrdb.orgacs.org By comparing the computationally predicted spectrum with the experimental one, the structure of an unknown compound can be confirmed.
Similarly, the calculation of vibrational frequencies can be used to predict the IR spectrum. researchgate.netacs.org The characteristic stretching frequencies of the C=O bond in the aldehyde and the C-O bonds in the ether group can be calculated and compared with experimental data to confirm the presence of these functional groups. academyart.eduresearchgate.netspectroscopyonline.com
Illustrative Predicted vs. Experimental Spectroscopic Data for this compound:
| Spectroscopic Data | Predicted Value | Experimental Value (Hypothetical) |
|---|---|---|
| ¹H NMR Chemical Shift (CHO) | 9.7 ppm | 9.6 ppm |
| ¹³C NMR Chemical Shift (C=O) | 202.5 ppm | 203.1 ppm |
| IR Frequency (C=O stretch) | 1735 cm⁻¹ | 1730 cm⁻¹ |
Design of Novel Catalytic Systems Based on Computational Insights
Computational chemistry plays a crucial role in the rational design of new and improved catalysts. acs.orgyoutube.com By understanding the mechanism of a reaction at the molecular level, it is possible to design catalysts that lower the activation energy and enhance the reaction rate and selectivity. acs.orgacs.orgchemrxiv.org
For the synthesis or transformation of this compound, computational methods can be used to screen potential catalysts. acs.org For example, in the synthesis of ethers, computational studies can help in understanding the role of acid catalysts and in designing more efficient ones. masterorganicchemistry.comrsc.orgacs.org Similarly, for reactions involving the aldehyde group, such as hydrogenation or oxidation, computational modeling can guide the development of selective catalysts.
Machine learning techniques are also increasingly being used in conjunction with computational chemistry to accelerate the discovery of new catalysts. chemrxiv.orgrsc.orgbohrium.comchemrxiv.org By training models on large datasets of computational and experimental data, it is possible to predict the performance of new catalyst candidates without the need for extensive laboratory work. chemrxiv.orgrsc.orgbohrium.comchemrxiv.org
Role As a Versatile Chiral Building Block in Complex Molecule Synthesis
Precursor in Natural Product Total Synthesis
Chiral aldehydes are pivotal starting materials in the total synthesis of natural products, where precise control of stereochemistry is paramount. The stereocenter at the α-position of 2-Ethoxy-3-methylbutanal, coupled with the reactive aldehyde group, makes it a potentially valuable precursor for introducing specific stereochemistry in the early stages of a synthetic sequence.
The total synthesis of many natural products relies on the use of chiral fragments that are assembled to construct the final complex structure. Chiral α-alkoxy aldehydes, a class to which this compound belongs, can undergo a variety of stereoselective transformations. For instance, they can participate in aldol (B89426) reactions, Wittig-type olefinations, and additions of organometallic reagents to the aldehyde carbonyl, with the existing stereocenter directing the stereochemical outcome of the newly formed chiral centers.
While specific examples detailing the use of this compound in natural product synthesis are not yet prevalent in the literature, the utility of structurally similar chiral aldehydes is well-documented. These analogues serve as crucial intermediates in the synthesis of polyketides, alkaloids, and other classes of bioactive natural products. The ethoxy group in this compound can also serve as a stable protecting group or be modified in later synthetic steps, adding to its versatility.
Table 1: Representative Stereoselective Reactions of Chiral Aldehydes in Natural Product Synthesis
| Reaction Type | Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Natural Product Class |
| Aldol Reaction | Lithium diisopropylamide (LDA) | >95:5 | Polyketides |
| Grignard Addition | Phenylmagnesium bromide | 90:10 | Macrolides |
| Asymmetric Allylation | Brown's allylborane | >98:2 | Terpenoids |
This table presents typical data for analogous chiral aldehydes to illustrate potential applications.
Intermediate in Complex Pharmaceutical Scaffolds Synthesis
The synthesis of active pharmaceutical ingredients (APIs) often requires the construction of complex and stereochemically defined molecular scaffolds. Chiral building blocks are essential for ensuring the enantiopurity of the final drug substance, which is critical for its efficacy and safety. nih.gov this compound, with its defined stereocenter, represents a potential starting point for the synthesis of various pharmaceutical intermediates.
The aldehyde functionality can be readily converted into a wide range of other functional groups, such as alcohols, amines, carboxylic acids, and heterocycles, which are common motifs in pharmaceutical compounds. The stereocenter adjacent to the aldehyde can influence the stereoselectivity of these transformations, allowing for the creation of specific diastereomers. For example, the reduction of the aldehyde to an alcohol would yield a chiral 1,2-diol derivative, a common structural unit in many bioactive molecules.
Furthermore, the development of organocatalytic methods has expanded the toolbox for the asymmetric functionalization of aldehydes. mdpi.comnih.gov These methods could be applied to this compound to introduce additional stereocenters with high levels of control, paving the way for the synthesis of complex chiral amines, amino alcohols, and other structures relevant to medicinal chemistry. sciencedaily.comeurekalert.org
Table 2: Potential Transformations of this compound for Pharmaceutical Synthesis
| Transformation | Product Functional Group | Potential Therapeutic Area |
| Reductive Amination | Chiral Amine | Neurological Disorders |
| Oxidation | Chiral Carboxylic Acid | Cardiovascular Disease |
| Cyanohydrin Formation | Chiral α-Hydroxy Nitrile | Antiviral Agents |
| Wittig Reaction | Chiral Alkene | Oncology |
This table outlines hypothetical synthetic pathways and applications based on the known reactivity of aldehydes.
Applications in Material Science Precursors
The field of material science increasingly utilizes chiral molecules to impart specific properties to polymers and other materials. Chirality can influence the macroscopic properties of materials, such as their optical activity, liquid crystalline phases, and recognition capabilities. Chiral aldehydes can serve as monomers or precursors for the synthesis of functional materials. cmu.edu
While direct applications of this compound in material science are not yet established, its structure suggests potential uses. For instance, it could be polymerized through aldol condensation or other polymerization reactions to create chiral polymers. cmu.edu These polymers could have interesting properties for applications in chiral chromatography, as sensors for chiral molecules, or in the development of stereoselective catalysts.
Additionally, the aldehyde group can be used to graft the molecule onto surfaces or into polymer backbones, thereby introducing chirality to the material. The ethoxy and methyl groups can also be varied to fine-tune the physical properties of the resulting materials, such as their solubility and thermal stability. The synthesis of chiral porous organic polymers from chiral precursors is an emerging area where building blocks like this compound could find application. acs.org
Design and Synthesis of Derivatives for Methodological Development
Chiral molecules are not only used as building blocks for target molecules but also play a crucial role in the development of new synthetic methodologies. Chiral auxiliaries, ligands, and organocatalysts are often derived from readily available chiral starting materials. The derivatization of this compound could lead to the development of new tools for asymmetric synthesis.
For example, the aldehyde could be converted into a chiral amine, which could then be used as a chiral auxiliary to control the stereochemistry of reactions on an attached substrate. Alternatively, the corresponding alcohol, obtained by reduction, could be elaborated into a chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand for use in transition-metal catalysis.
The development of new chiral derivatizing agents is another area where derivatives of this compound could be valuable. These agents are used to determine the enantiomeric purity of other chiral compounds through techniques like NMR spectroscopy or chromatography. The synthesis and evaluation of a range of derivatives of this compound would be a valuable endeavor for expanding the repertoire of tools available to synthetic chemists. uq.edu.au
Table 3: Potential Derivatives of this compound for Methodological Development
| Derivative Class | Potential Application |
| Chiral Amines | Chiral Auxiliaries, Organocatalysts |
| Chiral Alcohols | Chiral Ligand Synthesis |
| Chiral Oxazolidinones | Chiral Auxiliaries |
| Chiral Hydrazones | Organocatalysts |
This table suggests potential areas of research for developing new synthetic tools based on the structure of this compound.
Challenges, Future Directions, and Emerging Research Paradigms
Development of More Sustainable and Atom-Economical Syntheses
The chemical industry is increasingly focused on developing environmentally benign synthetic processes that minimize waste and maximize resource efficiency. For a compound like 2-ethoxy-3-methylbutanal, this translates to a need for more sustainable and atom-economical synthetic routes.
Future Directions and Research Focus:
Catalytic Oxidations: A primary goal is the development of catalytic oxidation processes that utilize clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). These reactions have high atom economy as the only byproduct is water. Research is focused on designing robust and selective catalysts, potentially based on earth-abundant metals, that can efficiently oxidize the corresponding alcohol to this compound without over-oxidation to the carboxylic acid. Benzylic alcohols have been quantitatively oxidized to aromatic aldehydes using gaseous nitrogen dioxide, with the reaction byproducts being transformed into nitric acid, thus creating a waste-free process nih.gov.
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, offers a highly selective and environmentally friendly alternative for the synthesis of chiral aldehydes. Biocatalytic processes are typically conducted in aqueous media under mild conditions, reducing the need for harsh solvents and reagents. Future research will likely focus on enzyme discovery and engineering to develop biocatalysts with high activity and stability for the specific synthesis of this compound.
Addition Reactions: Designing synthetic pathways that rely on addition reactions is a core principle of atom economy, as all atoms of the reactants are incorporated into the final product jocpr.comacs.org. Exploring novel C-C and C-O bond-forming reactions that directly construct the this compound framework from simple precursors would represent a significant advancement in sustainability.
| Synthetic Strategy | Advantages | Research Goals |
| Catalytic Oxidation | High atom economy, use of clean oxidants. | Development of robust, selective, and recyclable catalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering for improved stability and substrate scope. |
| Atom-Economical Additions | Maximizes incorporation of starting materials into the product, minimizes waste. | Design of novel addition reactions for direct synthesis. |
Expanding the Scope of Enantioselective Transformations
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of this compound is of paramount importance, particularly for applications in the fragrance and pharmaceutical industries.
Current Challenges: Achieving high levels of enantioselectivity in the synthesis of α-alkoxy aldehydes can be challenging due to the potential for racemization and the need for highly specific catalysts.
Future Directions and Research Focus:
Asymmetric Catalysis: A major area of research is the development of novel chiral catalysts, including organocatalysts and transition-metal complexes, for the enantioselective synthesis of α-alkoxy aldehydes nih.govmdpi.com. For example, chiral amine catalysts have been successfully employed in the enamine-mediated enantioselective synthesis of α-quaternary aldehydes mdpi.com. The development of chiral aldehyde catalysts that mimic enzymatic systems is also a promising area of investigation rsc.org.
Enzyme-Catalyzed Reactions: Enzymes offer unparalleled stereoselectivity. The use of engineered enzymes in cascade reactions, where multiple transformations are carried out in a single pot, can provide a highly efficient route to chiral α-hydroxy ketones, which are structurally related to the target compound elsevierpure.com.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from natural sources can be an effective strategy. However, this approach is limited by the availability of suitable precursors. Future work may focus on expanding the range of accessible chiral building blocks.
Integration with Flow Chemistry and High-Throughput Methodologies
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages in terms of safety, efficiency, and scalability. Similarly, high-throughput screening methodologies are accelerating the discovery of new catalysts and reaction conditions.
Current Challenges: Adapting existing synthetic routes to flow conditions can require significant process optimization. The handling of reactive intermediates and the potential for reactor fouling are key considerations.
Future Directions and Research Focus:
Flow Synthesis of Fragrance Ingredients: Flow chemistry is particularly well-suited for the synthesis of fragrance ingredients, which are often volatile liquids beilstein-journals.orgbeilstein-journals.orgnih.govnih.govdoaj.org. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities in the synthesis of this compound beilstein-journals.orgnih.gov.
Automated Synthesis and Optimization: The integration of flow chemistry with automated systems allows for rapid screening of reaction conditions and optimization of synthetic protocols. This can significantly reduce the time and resources required for process development.
High-Throughput Screening (HTS): HTS techniques are invaluable for the discovery of new catalysts and the optimization of reaction conditions for aldehyde synthesis d-nb.inforesearchgate.netfrontiersin.orgnih.govresearchgate.net. The development of robust and sensitive assays for the quantification of aldehydes is crucial for the success of HTS campaigns d-nb.inforesearchgate.net.
| Technology | Benefits for this compound Synthesis |
| Flow Chemistry | Improved safety, enhanced heat and mass transfer, precise control over reaction parameters, potential for automation and scalability. beilstein-journals.orgnih.govnih.gov |
| High-Throughput Screening | Rapid discovery of new catalysts, efficient optimization of reaction conditions, accelerated process development. d-nb.inforesearchgate.netnih.gov |
Advanced Characterization of Reaction Intermediates
A deep understanding of reaction mechanisms is essential for the rational design of improved synthetic methods. The direct observation and characterization of transient reaction intermediates can provide crucial mechanistic insights.
Current Challenges: Many reaction intermediates are highly reactive and short-lived, making their characterization by conventional analytical techniques difficult.
Future Directions and Research Focus:
In Situ Spectroscopy: Techniques such as in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the species present in a reaction mixture.
Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as electrospray ionization (ESI-MS), can be used to detect and characterize fleeting intermediates.
Computational Modeling: Quantum chemical calculations can be used to predict the structures and energies of reaction intermediates and transition states, providing valuable insights that complement experimental studies acs.org. The characterization of intermediates in reactions of aldehydes with phosphorus (III) chlorides has been achieved through NMR spectroscopy at low temperatures researchgate.net.
Computational Design of Next-Generation Catalysts and Methodologies
Computational chemistry has become an indispensable tool in modern catalyst design, enabling the in silico screening of potential catalysts and the prediction of their performance before they are synthesized in the laboratory.
Current Challenges: The accuracy of computational models is dependent on the level of theory employed and the complexity of the system being studied. Modeling complex reaction networks and solvent effects remains a significant challenge.
Future Directions and Research Focus:
Density Functional Theory (DFT) Calculations: DFT is a powerful method for studying the electronic structure of molecules and predicting the energetics of chemical reactions. It can be used to design catalysts with optimal activity and selectivity for the synthesis of this compound chemrxiv.orgacs.orgnih.govacs.org.
Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on large datasets of experimental and computational data to predict the outcomes of chemical reactions and to identify promising new catalyst structures.
Integrated Computational and Experimental Workflows: The most powerful approach involves a close integration of computational design and experimental validation. Computational screening can be used to identify a small number of promising catalyst candidates, which are then synthesized and tested experimentally. This iterative cycle of design, synthesis, and testing can accelerate the discovery of next-generation catalysts for the synthesis of this compound and other valuable chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
